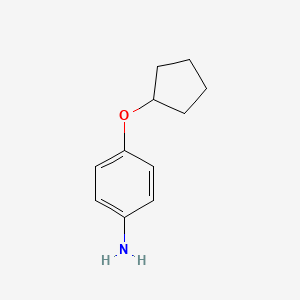

4-(Cyclopentyloxy)aniline

Description

Chemical Identity: 4-(Cyclopentyloxy)aniline (CAS 26455-36-7) is a substituted aniline derivative with a cyclopentyl ether group at the para position of the aromatic ring. Its molecular formula is C₁₁H₁₅NO, and its molecular weight is 177.24 g/mol . The compound is also referred to as 4-(Cyclopentyloxy)benzenamine or p-(cyclopentyloxy)aniline.

Properties

IUPAC Name |

4-cyclopentyloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10H,1-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQMUVAEWOWYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424459 | |

| Record name | 4-(cyclopentyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26455-36-7 | |

| Record name | 4-(Cyclopentyloxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26455-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(cyclopentyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(cyclopentyloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentyloxy)aniline typically involves the reaction of 4-nitrophenol with cyclopentanol in the presence of a base to form 4-(cyclopentyloxy)nitrobenzene. This intermediate is then reduced to this compound using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopentyloxy)aniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinone derivatives.

Reduction: The nitro group in the intermediate 4-(cyclopentyloxy)nitrobenzene can be reduced to an amine group.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: this compound from 4-(cyclopentyloxy)nitrobenzene.

Substitution: Various substituted aniline derivatives depending on the substituent used.

Scientific Research Applications

4-(Cyclopentyloxy)aniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Cyclopentyloxy)aniline involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. The cyclopentyl ether group may influence its reactivity and interaction with biological targets, potentially affecting pathways involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Physicochemical Properties

The biological and chemical behavior of substituted anilines is heavily influenced by the nature of their substituents. Below is a comparative analysis of 4-(Cyclopentyloxy)aniline with key analogs:

Table 1: Substituent Effects on Key Parameters

*Lipophilicity estimated using fragment-based methods.

Key Observations :

Lipophilicity Trends :

- Longer alkyl chains (e.g., hexyloxy, amyloxy) increase LogP, enhancing lipid membrane permeability but reducing aqueous solubility.

- The cyclopentyloxy group provides intermediate lipophilicity, balancing solubility and bioavailability for drug design .

- Electron-withdrawing groups (e.g., trifluoromethoxy) reduce LogP slightly but improve thermal and oxidative stability .

Hexyloxy/Amyloxy: Flexible alkyl chains may enhance interactions with hydrophobic protein pockets but reduce specificity . Trifluoromethoxyphenoxy: The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, useful in materials science .

PDE4 Inhibitor Analogs

- In a study targeting Schistosoma mansoni PDE4A (SmPDE4A), analogs of roflumilast (a PDE4 inhibitor) were synthesized with varying R1/R2 substituents.

- Cyclopentyloxy-substituted compounds may offer a balance between potency and reduced off-target effects compared to bulkier substituents (e.g., hexyloxy).

Toxicity Profiles

- This compound lacks explicit toxicity data but shares structural similarities with other anilines, necessitating precautions against skin/eye contact and inhalation.

Comparisons :

- 4-Hexyloxyaniline: Synthesized via similar alkylation of 4-aminophenol with hexyl bromide .

- 4-(Trifluoromethoxyphenoxy)aniline: Requires coupling of 4-aminophenol with trifluoromethoxyphenyl halides under Ullmann conditions .

Biological Activity

Overview

4-(Cyclopentyloxy)aniline is an organic compound characterized by the molecular formula CHNO and a molecular weight of 177.24 g/mol. It is a derivative of aniline, featuring a cyclopentyl ether group attached to the aniline ring. This unique structure contributes to its potential biological activities, particularly in pharmacological contexts.

The synthesis of this compound typically involves the following steps:

- Formation of Intermediate : The reaction of 4-nitrophenol with cyclopentanol in the presence of a base yields 4-(cyclopentyloxy)nitrobenzene.

- Reduction : The nitro group in the intermediate is reduced to an amine group using hydrogen gas in the presence of a palladium catalyst.

Chemical Reactions

This compound can undergo various chemical reactions, including:

- Oxidation : Can be oxidized to form quinone derivatives.

- Reduction : The nitro group can be reduced to an amine.

- Substitution : The aniline group can participate in electrophilic aromatic substitution reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly related to its interactions with enzymes and receptors. Preliminary studies suggest potential roles in:

- Anticholinesterase Activity : This compound has been investigated for its ability to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation .

- Pharmacological Applications : Due to its structural similarity to bioactive compounds, it is explored for potential applications in drug development.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It acts as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. The cyclopentyl ether group may influence its reactivity and interaction with biological targets, potentially affecting pathways involved in cellular processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-(Cyclohexyloxy)aniline | Cyclohexyloxy group instead | Different hydrophobic properties |

| N-Propylaniline | Lacks cyclopentyloxy group | May have different biological activity |

| 4-(Tetrahydropyran-4-yloxy)aniline | Tetrahydropyran group | Different cyclic ether structure affecting reactivity |

| 4,4'-(Butane-1,4-diylbis(oxy))dianiline | Two ether linkages | Increased complexity and potential for unique interactions |

The presence of the cyclopentyloxy group imparts distinct chemical and biological properties not found in other related compounds, enhancing its reactivity and interaction profiles.

Case Studies and Research Findings

- Anticholinesterase Activity Study : A study demonstrated that derivatives of this compound showed significant inhibition of acetylcholinesterase activity, suggesting potential therapeutic applications in treating neurodegenerative diseases .

- Cellular Interaction Studies : Research focusing on how this compound interacts with cellular proteins has indicated that it may bind to hydrophobic pockets within proteins, influencing various signaling pathways.

- Pharmaceutical Development : Preliminary investigations into the use of this compound as a pharmaceutical intermediate have shown promise due to its ability to modulate enzyme activity and affect cellular processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.